Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methylsulfonyloxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate typically involves the reaction of cis-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the methylsulfonyloxy group.
Scientific Research Applications
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate involves its interaction with specific molecular targets. The methylsulfonyloxy group can act as an alkylating agent, reacting with nucleophilic sites in biomolecules. This interaction can lead to modifications in the structure and function of proteins, nucleic acids, and other cellular components, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cis-4-methylcyclohexanecarboxylate: Lacks the methylsulfonyloxy group, making it less reactive.
Methyl trans-4-methylsulfonyloxycyclohexanecarboxylate: The trans isomer has different spatial orientation, affecting its reactivity and interactions.
Methyl cis-4-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of the methylsulfonyloxy group, leading to different chemical properties.
Uniqueness
Methyl cis-4-methylsulfonyloxycyclohexanecarboxylate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H16O5S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O5S/c1-13-9(10)7-3-5-8(6-4-7)14-15(2,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
GUDFHCUYFPCLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.